Product packaging for 1-(2,4-Dimethoxybenzyl)azetidine(Cat. No.:)

1-(2,4-Dimethoxybenzyl)azetidine

Cat. No.: B13668913
M. Wt: 207.27 g/mol
InChI Key: GFPAYAPLCAAFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxybenzyl)azetidine is a chemical building block of interest in synthetic and medicinal chemistry research. The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that provides a three-dimensional, high-energy scaffold sought after for its potential to improve the physicochemical properties of drug candidates . The 2,4-dimethoxybenzyl group on the nitrogen atom can serve as a protecting group in multi-step synthetic sequences, with potential applications in the development of novel active compounds . Researchers value azetidine derivatives for their role as key intermediates. Azetidines and their derivatives, particularly azetidin-2-ones (beta-lactams), are extensively investigated for a wide spectrum of biological activities. These include antibacterial properties , anticancer activity as tubulin polymerization inhibitors targeting the colchicine binding site , and activity as dipeptidyl peptidase IV (DPP IV) inhibitors, glutamate receptor modulators, and non-opioid analgesic agents . Furthermore, azetidine structures are also explored in material science, such as in the development of polycyclic energetic materials . This product is intended for use as a synthetic intermediate in laboratory research to facilitate the discovery and development of new chemical entities. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B13668913 1-(2,4-Dimethoxybenzyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO2/c1-14-11-5-4-10(12(8-11)15-2)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3

InChI Key

GFPAYAPLCAAFRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC2)OC

Origin of Product

United States

Synthetic Methodologies for 1 2,4 Dimethoxybenzyl Azetidine and Its Derivatives

Historical and Classical Synthetic Routes to Azetidine (B1206935) Scaffolds

The construction of the azetidine ring has been approached through various classical methods, each with its own advantages and limitations. These foundational strategies primarily involve the formation of the four-membered ring through intramolecular cyclization or cycloaddition reactions.

Ring-Closure Strategies

Intramolecular ring-closure, or cyclization, is one of the most common strategies for forming the azetidine ring. researchgate.net This approach typically involves an intramolecular nucleophilic substitution (SN2) reaction where a nitrogen atom attacks a carbon atom bearing a suitable leaving group, forming the final heterocyclic ring. frontiersin.org

The general mechanism involves a γ-substituted amine, where the nitrogen atom displaces a leaving group at the γ-position. Common precursors are 3-halopropylamines or 1,3-propanediols that have been converted to dihalides or disulfonates. organic-chemistry.org For instance, the reaction of primary amines with 1,3-dihalides or in-situ generated bis-triflates of 2-substituted-1,3-propanediols provides a straightforward route to 1,3-disubstituted azetidines. organic-chemistry.org

Another effective ring-closure method involves the activation of hydroxyl groups in γ-amino alcohols, avoiding the use of more toxic reagents. organic-chemistry.org This strategy has been successfully applied to the synthesis of various functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines. organic-chemistry.org Additionally, palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of amine substrates protected with a picolinamide (PA) group has emerged as a modern and efficient method for azetidine synthesis. rsc.orgorganic-chemistry.org

Ring-Closure Method Precursor Type Key Reagents/Catalysts Reference
Intramolecular SN21,3-Dihalides and Primary AminesBase (e.g., K2CO3), Microwave Irradiation organic-chemistry.org
Intramolecular SN22-Substituted-1,3-propanediolsTriflic Anhydride, Primary Amine organic-chemistry.org
C-H AminationPicolinamide (PA) Protected AminesPalladium Catalyst, Oxidant (e.g., I2) rsc.orgorganic-chemistry.org
Epoxy Ring Openingcis-3,4-Epoxy AminesLanthanide Catalysts (e.g., La(OTf)3) frontiersin.org

Reductive Amination and Cyclization Approaches

Reductive amination followed by cyclization offers a powerful pathway to azetidine scaffolds. This method often starts with the condensation of a primary amine with a carbonyl compound containing a latent leaving group, followed by reduction of the resulting imine and subsequent intramolecular cyclization.

A three-step, one-pot protocol has been developed involving the enantioselective α-chlorination of aldehydes, subsequent reductive amination with a primary amine, and an SN2 displacement to afford chiral N-alkyl terminal aziridines, a strategy that can be adapted for azetidine synthesis. nih.gov This approach provides azetidines without initial N-functionalization, allowing for rapid derivatization through methods like further reductive amination or N-alkylation. nih.gov The development of a configurationally stable 2-chloro alcohol intermediate is key to avoiding epimerization issues that can affect yield and enantioselectivity. nih.gov

Staudinger Cycloaddition for Azetidinones and Subsequent Reduction

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a formal [2+2] cycloaddition reaction between a ketene (B1206846) and an imine to produce a β-lactam (2-azetidinone). mdpi.comorganic-chemistry.orgwikipedia.org This reaction remains one of the most general and important methods for accessing the azetidinone core, which can then be reduced to the corresponding azetidine. rsc.orgmdpi.com

The reaction mechanism is generally accepted to be a two-step process involving a zwitterionic intermediate. mdpi.comorganic-chemistry.org The stereochemical outcome (cis or trans) of the β-lactam is influenced by the substituents on both the ketene and the imine. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org Ketenes are often generated in situ from acyl chlorides using a tertiary amine. mdpi.com

Once the azetidinone is formed, it can be reduced to the azetidine using various reducing agents. A common method involves reduction with agents like lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃). rsc.orgnih.gov This two-step sequence provides a versatile entry into a wide range of substituted azetidines.

Targeted Synthesis of 1-(2,4-Dimethoxybenzyl)azetidine

The synthesis of the specific compound this compound can be achieved by applying the classical synthetic principles described above, with careful selection of precursors and optimization of the reaction parameters.

Precursor Selection and Optimization of Reaction Conditions

The synthesis of this compound logically involves the coupling of an azetidine core (or its synthetic equivalent) with a 2,4-dimethoxybenzyl group. Two primary retrosynthetic disconnections are most viable:

N-Alkylation of Azetidine: Reacting azetidine itself with a 2,4-dimethoxybenzyl halide (e.g., chloride or bromide).

Cyclization with the N-substituent pre-installed: Reacting 2,4-dimethoxybenzylamine (B23717) with a 1,3-dielectrophile, such as 1,3-dibromopropane or 1,3-propanediol ditosylate.

For the cyclization approach, the selection of precursors is critical to the success of the reaction. nih.gov The amine precursor is 2,4-dimethoxybenzylamine . The electrophilic partner would be a three-carbon chain with leaving groups at the 1 and 3 positions, such as 1,3-dibromopropane or 1-bromo-3-chloropropane .

Optimization of reaction conditions for such a cyclization would involve several factors:

Base: A non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or an organic base like triethylamine (NEt₃).

Solvent: A polar aprotic solvent such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically used to facilitate the SN2 reaction.

Temperature: Heating is often necessary to drive the reaction to completion, with temperatures ranging from ambient to the reflux temperature of the chosen solvent.

Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which is a common side reaction.

The following table outlines a hypothetical optimization for the synthesis based on common conditions for similar reactions. organic-chemistry.org

Parameter Condition A Condition B Condition C Rationale for Variation
Electrophile 1,3-dibromopropane1,3-propanediol ditosylate1-bromo-3-chloropropaneComparing leaving group ability (Br > OTs > Cl).
Base K₂CO₃NaHTriethylamineEvaluating the effect of base strength and solubility.
Solvent AcetonitrileDMFTHFAssessing solvent polarity and boiling point effects on reaction rate.
Temperature 80 °C100 °C65 °COptimizing for reaction speed versus side product formation.

Stereochemical Control in Azetidine Formation

When synthesizing derivatives of this compound with substituents on the azetidine ring (at the 2, 3, or 4 positions), controlling the stereochemistry becomes a crucial aspect. Several strategies have been developed to achieve stereocontrol in azetidine synthesis. nih.gov

One powerful approach is the use of chiral auxiliaries. For example, chiral tert-butanesulfinamides can be condensed with 1,3-bis-electrophiles like 3-chloropropanal to form a sulfinimine. acs.org Subsequent organometallic addition and intramolecular cyclization can provide enantioenriched C2-substituted azetidines with high diastereoselectivity. acs.org The sulfinamide auxiliary can then be cleaved to yield the desired product. acs.org

Another strategy involves starting with stereochemically defined precursors. For example, the synthesis of cis-azetidine-2,3-dicarboxylic acid derivatives begins with (R)-O-Benzyl glycidol, a chiral epoxide. nih.gov A series of steps, including nucleophilic opening, chlorination, and base-induced ring closure via an aziridinium intermediate, allows for the diastereoselective formation of the cis-azetidine ring. nih.gov

Finally, stereocontrol can be achieved during the reaction itself. The Staudinger cycloaddition, for instance, can exhibit diastereoselectivity. The relative stereochemistry of the substituents at the C3 and C4 positions of the resulting β-lactam is determined during the ring-closure of the zwitterionic intermediate, which can be influenced by reaction temperature and the electronic properties of the substituents. organic-chemistry.org Subsequent reduction of the enantiopure or diastereomerically enriched azetidinone preserves the stereochemistry in the final azetidine product.

Advanced Synthetic Techniques

The synthesis of the azetidine core has historically been challenging due to the inherent ring strain of the four-membered system. However, recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the construction of this valuable heterocyclic scaffold.

Photocatalytic and Transition-Metal-Catalyzed Approaches

Modern synthetic chemistry has increasingly embraced photocatalysis and transition-metal catalysis for the construction of complex molecules under mild conditions. While specific examples detailing the synthesis of this compound using these methods are not extensively documented in publicly available research, the general principles of these powerful techniques are broadly applicable to the synthesis of N-substituted azetidines.

Photocatalytic methods offer a green and efficient approach to chemical transformations by utilizing visible light as a renewable energy source. These reactions often proceed through radical intermediates, enabling unique bond formations that are not easily accessible through traditional thermal methods. For the synthesis of azetidines, photocatalytic strategies could involve [2+2] cycloadditions between imines and alkenes or intramolecular cyclizations of suitably functionalized precursors. The 2,4-dimethoxybenzyl group on the nitrogen atom can influence the electronic properties of the imine precursor, potentially impacting the efficiency and selectivity of the photocycloaddition.

Transition-metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds. Catalysts based on metals such as palladium, rhodium, and copper can facilitate the formation of the azetidine ring through various mechanisms, including C-H activation, intramolecular amination, and ring-expansion reactions. For instance, a plausible route to this compound could involve the palladium-catalyzed intramolecular C-H amination of a γ-aminoalkane precursor bearing the 2,4-dimethoxybenzyl protecting group. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

The following table summarizes the key features of these advanced synthetic techniques for azetidine synthesis:

Synthetic TechniqueKey FeaturesPotential Application for this compound Synthesis
Photocatalysis Utilizes visible light, mild reaction conditions, proceeds via radical intermediates.Intramolecular cyclization of an N-(2,4-dimethoxybenzyl) substituted γ-amino radical precursor or [2+2] cycloaddition with a corresponding imine.
Transition-Metal Catalysis High efficiency and selectivity, versatile for various bond formations, C-H activation.Palladium-catalyzed intramolecular amination of a suitable acyclic amine precursor.

Green Chemistry Principles in Azetidine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles applicable to azetidine synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition-metal-catalyzed cycloadditions and C-H activation reactions often exhibit high atom economy.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The development of solvent-free reaction conditions is an even more desirable goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photocatalytic methods, which operate at room temperature using visible light, are inherently more energy-efficient than traditional methods requiring high temperatures.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Both photocatalysis and transition-metal catalysis are excellent examples of this principle.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Derivatization Strategies Utilizing this compound as a Synthon

The 2,4-dimethoxybenzyl (DMB) group is a versatile protecting group for amines in organic synthesis. Its stability under a range of reaction conditions and its facile cleavage under acidic conditions make this compound an excellent synthon for the preparation of a variety of 3-substituted and N-unsubstituted azetidines.

The general strategy involves the functionalization of the azetidine ring at the 3-position, followed by the removal of the DMB group to yield the desired product. The DMB group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA), often in the presence of a scavenger like anisole (B1667542) to trap the resulting carbocation. researchgate.net

Table of Derivatization Reactions:

Starting MaterialReagents and ConditionsProduct
This compound1. Lithiation (e.g., n-BuLi) 2. Electrophile (e.g., R-X)1-(2,4-Dimethoxybenzyl)-3-substituted azetidine
1-(2,4-Dimethoxybenzyl)-3-substituted azetidineTrifluoroacetic acid (TFA), Anisole3-Substituted azetidine

This two-step sequence allows for the introduction of a wide range of functional groups at the 3-position of the azetidine ring. The resulting 3-substituted azetidines are valuable building blocks for the synthesis of more complex molecules with potential pharmaceutical applications. The ability to deprotect the nitrogen atom provides a handle for further functionalization, such as N-acylation or N-alkylation, further expanding the synthetic utility of this synthon.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 1-(2,4-Dimethoxybenzyl)azetidine, providing precise information about the hydrogen and carbon framework of the molecule.

Predicted ¹H and ¹³C NMR chemical shifts are essential for confirming the molecular structure. The proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethoxybenzyl group, the benzylic methylene (B1212753) protons, the methoxy (B1213986) group protons, and the protons of the azetidine (B1206935) ring. The carbon (¹³C) NMR spectrum complements this by providing signals for each unique carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard substituent effects and data from analogous structures. Actual experimental values may vary.

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Azetidine-C2/C4CH₂~3.2 - 3.4 (t)~55 - 58Protons adjacent to Nitrogen
Azetidine-C3CH₂~2.0 - 2.2 (quint)~18 - 22Methylene protons
BenzylicCH₂~3.5 - 3.7 (s)~58 - 62Methylene bridge
Aromatic-C1'C-~120 - 123Quaternary carbon
Aromatic-C2'C-OCH₃-~158 - 161Methoxy-substituted carbon
Aromatic-C3'CH~6.4 - 6.5 (d)~98 - 100Aromatic proton
Aromatic-C4'C-OCH₃-~160 - 163Methoxy-substituted carbon
Aromatic-C5'CH~6.4 - 6.5 (dd)~104 - 107Aromatic proton
Aromatic-C6'CH~7.0 - 7.2 (d)~130 - 133Aromatic proton
Methoxy (-OCH₃)CH₃~3.8 (s)~55 - 56Two distinct singlets expected

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing correlations between different nuclei. ontosight.aichemicalbook.comchemrxiv.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. ontosight.ai For this compound, a COSY spectrum would show cross-peaks connecting the adjacent methylene protons within the azetidine ring (H2/H4 with H3). It would also reveal correlations between the ortho- and meta-coupled protons on the aromatic ring (H5' with H6', and H3' with H5').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). chemrxiv.org This is invaluable for assigning the carbon signals based on the more easily assigned proton signals. For instance, the proton signal around 3.6 ppm would correlate to the benzylic carbon, while the signals in the 3.2-3.4 ppm range would correlate to the C2/C4 carbons of the azetidine ring. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically over two to three bonds). chemicalbook.com HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations would include the benzylic protons showing cross-peaks to the azetidine C2/C4 carbons and to several aromatic carbons (C1', C2', C6'). The aromatic protons would also show correlations to neighboring and quaternary carbons, confirming the substitution pattern.

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. nih.gov This puckered ring can undergo a dynamic process called ring inversion, where it flips between two equivalent puckered conformations. In N-substituted azetidines, this inversion can be observed using variable-temperature (dynamic) NMR spectroscopy. researchgate.netnih.gov

At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the azetidine protons. As the temperature is lowered, the rate of inversion slows down. At a certain point, known as the coalescence temperature, the signals for the axial and equatorial protons broaden significantly. Upon further cooling, these signals resolve into distinct sets for each of the now-frozen conformations. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated, providing valuable insight into the conformational flexibility of the azetidine ring. researchgate.net Studies on similar N-benzylazetidines suggest this energy barrier is typically in the range of 7-10 kcal/mol.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This allows for the determination of the elemental composition of the molecule, which is a definitive piece of evidence for its identity. For this compound, the molecular formula is C₁₂H₁₇NO₂. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the formula.

Table 2: Predicted HRMS Data for this compound

Molecular FormulaIon TypeCalculated Exact Mass (m/z)
C₁₂H₁₇NO₂[M+H]⁺208.1332
C₁₂H₁₇NO₂[M+Na]⁺230.1151

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment) and subjecting it to fragmentation, usually through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. nih.govnih.gov

For protonated this compound, the most likely and dominant fragmentation pathway involves the cleavage of the weakest bond, which is the benzylic C-N bond. This heterolytic cleavage is charge-directed and results in the formation of a highly stable 2,4-dimethoxybenzyl cation and a neutral azetidine molecule. nih.govacs.org This primary fragment is a key diagnostic peak in the MS/MS spectrum. Further fragmentation of this benzyl (B1604629) cation, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O), may also be observed.

Table 3: Predicted Major MS/MS Fragments for [C₁₂H₁₇NO₂ + H]⁺

Predicted m/zProposed Fragment StructureFragmentation Pathway
151.0754[C₉H₁₁O₂]⁺ (2,4-dimethoxybenzyl cation)Cleavage of the benzylic C-N bond
136.0519[C₈H₈O₂]⁺•Loss of •CH₃ from the m/z 151 fragment
121.0648[C₈H₉O]⁺Loss of CH₂O from the m/z 151 fragment

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

For this compound, the FTIR and Raman spectra would be expected to display characteristic bands corresponding to its structural components. These include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the azetidine and benzylic methylene groups, appearing just below 3000 cm⁻¹.

C=C stretching: From the aromatic ring, usually in the 1610-1450 cm⁻¹ region.

C-O stretching: Strong bands from the two methoxy groups, expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-N stretching: From the azetidine ring and the benzylic carbon-nitrogen bond, typically in the 1200-1030 cm⁻¹ region.

Table 4: Predicted Characteristic Vibrational Spectroscopy Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H StretchAromatic Ring3100 - 3000
C-H StretchAliphatic (CH₂, CH₃)2980 - 2850
C=C StretchAromatic Ring1610, 1585, 1500, 1465
C-O Stretch (Asymmetric)Aryl-O-CH₃1270 - 1230
C-O Stretch (Symmetric)Aryl-O-CH₃1050 - 1020
C-N StretchTertiary Amine (Azetidine)1220 - 1020
C-H Bend (Out-of-plane)Substituted Benzene900 - 675

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for "this compound" is not publicly available, the solid-state architecture can be inferred from crystallographic data of analogous compounds containing the 2,4-dimethoxybenzyl moiety and N-substituted heterocyclic systems. mdpi.commostwiedzy.plresearchgate.net The crystal packing of such molecules is often governed by a network of weak intermolecular interactions, which dictate the supramolecular assembly.

For "this compound," the key structural features influencing crystal packing would be the hydrogen bond accepting capabilities of the methoxy oxygen atoms and the azetidine nitrogen, along with potential C-H···π interactions involving the aromatic ring. In the solid state, it is anticipated that intermolecular hydrogen bonds of the C-H···O and C-H···N types would be prominent, connecting adjacent molecules. researchgate.netscilit.com Specifically, the hydrogen atoms of the benzyl group and the azetidine ring could engage in such interactions with the oxygen atoms of the methoxy groups and the nitrogen of the azetidine ring of neighboring molecules.

To provide a more quantitative insight, the following table presents typical crystallographic parameters for a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, which features a dimethoxy-substituted phenyl ring. mostwiedzy.pl These values offer a reasonable approximation of the expected bond lengths and angles within the "this compound" molecule.

Parameter Value
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)29.45
b (Å)8.23
c (Å)19.56
β (°)109.8
V (ų)4469
Z8

This interactive table provides representative crystallographic data from a related compound to infer the potential solid-state characteristics of this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the quality control and process monitoring of "this compound". These techniques allow for the separation, identification, and quantification of the target compound, as well as any impurities or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound". A reversed-phase HPLC method would be most suitable, employing a nonpolar stationary phase and a polar mobile phase.

Parameter Typical Condition
Column C18 (octadecylsilyl) silica (B1680970) gel, 5 µm particle size, 4.6 mm x 150 mm
Mobile Phase A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV detection at approximately 228 nm and 278 nm, corresponding to the absorbance maxima of the dimethoxybenzyl chromophore.
Injection Volume 10 µL
Temperature Ambient or controlled at 25 °C

This interactive table outlines a typical set of HPLC conditions that could be applied for the analysis of this compound.

This method would be effective for determining the purity of a synthesized batch of "this compound" and for monitoring the progress of its synthesis, for instance, in the N-alkylation of azetidine with 2,4-dimethoxybenzyl chloride. phasetransfercatalysis.com

Gas Chromatography (GC)

GC, often coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of "this compound". Due to its polarity, derivatization may be beneficial to improve its chromatographic behavior and sensitivity. osti.govresearchgate.netsigmaaldrich.com Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for amines. hmdb.ca

Parameter Typical Condition
Column A non-polar or medium-polarity capillary column, such as a DB-5MS (5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness. osti.gov
Carrier Gas Helium at a constant flow rate of 1 mL/min.
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Detector (MS) Electron Ionization (EI) at 70 eV, with a source temperature of 230 °C and a quadrupole temperature of 150 °C. osti.gov

This interactive table presents a representative set of GC-MS conditions suitable for the analysis of this compound, potentially after derivatization.

GC-MS analysis provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound and help in the characterization of any impurities. This is particularly useful for monitoring reaction progress and identifying byproducts in the synthesis of "this compound".

Computational and Theoretical Investigations

Quantum Mechanical Studies (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For 1-(2,4-Dimethoxybenzyl)azetidine, while specific DFT studies are not extensively available in the public domain, we can infer its properties from studies on analogous structures, such as N-benzylazetidines and molecules containing a dimethoxybenzyl moiety.

DFT calculations would likely be employed to determine key electronic properties. The molecular electrostatic potential (MESP) map, for instance, would identify the electron-rich and electron-deficient regions of the molecule. It is anticipated that the nitrogen atom of the azetidine (B1206935) ring and the oxygen atoms of the methoxy (B1213986) groups would be areas of negative potential, indicating their role as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the benzyl (B1604629) and azetidine rings would exhibit positive potential.

The stability of this compound can be assessed by calculating its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. For related compounds, DFT calculations have been used to show that the introduction of substituents can modulate this energy gap and, consequently, the molecule's stability and reactivity. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis could further be used to investigate charge delocalization and the strength of intramolecular interactions, such as hydrogen bonding. nih.gov

In terms of reactivity, DFT can predict the most likely sites for chemical reactions. For instance, in reactions involving electrophiles, the nitrogen atom of the azetidine ring is a probable reaction center. The reactivity of the azetidine ring itself, which is influenced by ring strain, can also be computationally explored. Studies on similar azetidine derivatives have utilized DFT to understand their configurational stability and reactivity patterns, such as in lithiation reactions. mdpi.com

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data)

PropertyPredicted Value/Characteristic
HOMO-LUMO Gap Moderately low, suggesting potential for reactivity.
MESP Negative Regions Azetidine nitrogen, methoxy oxygen atoms.
MESP Positive Regions Aromatic and aliphatic C-H protons.
Most Nucleophilic Center Azetidine nitrogen atom.

Conformational Analysis and Molecular Dynamics Simulations of the Azetidine Ring System

The azetidine ring is a four-membered heterocycle with inherent ring strain. acs.org This strain influences its conformational preferences. While a planar conformation is possible, puckered conformations are often energetically favored to alleviate some of the strain. The degree of puckering and the preferred conformation can be influenced by the nature of the substituent on the nitrogen atom. For N-substituted azetidines, the substituent can adopt either an equatorial or an axial position relative to the ring, with the equatorial position generally being more stable.

Molecular dynamics simulations can provide a dynamic picture of the conformational landscape of this compound over time. These simulations would likely show rapid puckering of the azetidine ring and rotation around the C-N bond connecting the benzyl group to the azetidine. The presence of the bulky and flexible 2,4-dimethoxybenzyl group would be expected to influence the conformational dynamics of the azetidine ring. MD simulations on related systems, such as other heterocyclic compounds, have been used to assess the stability of different conformations and the flexibility of the molecule in various environments. nih.gov

Table 2: Predicted Conformational Parameters (Hypothetical Data)

ParameterPredicted Characteristic
Azetidine Ring Conformation Predominantly puckered to relieve ring strain.
Benzyl Substituent Orientation Preference for an equatorial-like position.
Key Rotatable Bonds C(benzyl)-CH2-N(azetidine), C(ring)-O(methoxy).
Overall Molecular Shape Globular and somewhat flexible.

Prediction of Reaction Mechanisms and Transition States for Azetidine Synthesis and Transformations

Computational chemistry plays a vital role in predicting the mechanisms and transition states of chemical reactions. For this compound, this includes its synthesis and potential transformations.

The synthesis of N-substituted azetidines often involves the reaction of azetidine with a suitable electrophile, in this case, 2,4-dimethoxybenzyl halide. DFT calculations can be used to model the reaction pathway, including the reactants, products, and the high-energy transition state. ims.ac.jparxiv.org The transition state structure provides crucial information about the energy barrier of the reaction and can help in optimizing reaction conditions. For the N-benzylation of azetidine, a concerted SN2 mechanism is plausible, where the nitrogen atom of azetidine attacks the benzylic carbon, and the halide is displaced.

Azetidines can undergo various transformations, such as ring-opening reactions, due to their inherent ring strain. beilstein-journals.orgresearchgate.net Computational studies can predict the feasibility of such reactions and elucidate their mechanisms. For example, the acid-facilitated ring-opening of azetidines can be modeled to understand the role of the acid and the nature of the intermediates and transition states involved. nih.gov DFT calculations on the reactions of other cyclic amines have shown that the reaction pathways can be complex, sometimes involving intermediate species like azomethine imines. acs.org

Table 3: Predicted Reaction Parameters for N-Benzylation of Azetidine (Hypothetical Data)

ParameterPredicted Characteristic
Reaction Type SN2 Nucleophilic Substitution
Nucleophile Azetidine
Electrophile 2,4-Dimethoxybenzyl halide
Transition State Geometry Trigonal bipyramidal at the benzylic carbon.
Activation Energy Moderate, suggesting the reaction is feasible.

Molecular Docking and Binding Site Predictions with Biological Macromolecules (in silico studies, e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Table 4: Predicted Molecular Docking Interactions (Hypothetical Data against a Generic Kinase Active Site)

Interaction TypePredicted Interacting Moiety of LigandPredicted Interacting Residues of Protein
Hydrogen Bonding Azetidine nitrogen, methoxy oxygensAsp, Glu, Ser, Thr
Hydrophobic Interactions Benzyl ringVal, Leu, Ile, Phe
Pi-Alkyl Interactions Benzyl ringAla, Val, Leu

Biological Activity and Mechanistic Studies in Vitro and Molecular Focus

In Vitro Biological Screening of Azetidine (B1206935) Derivatives

The initial assessment of the biological potential of newly synthesized azetidine compounds typically involves a battery of in vitro screening assays. These cell-free and cell-based assays provide crucial preliminary data on the compound's activity, potency, and selectivity, guiding further development and optimization.

Azetidine derivatives have been extensively evaluated for their ability to modulate the activity of various enzymes, particularly proteases and kinases, which are critical regulators of cellular processes and prominent drug targets. nih.govku.edu

Kinase Inhibition : The receptor tyrosine kinase MerTK, a member of the TAM family (TYRO3, AXL, MERTK), is a key target in cancer therapy due to its role in tumor survival and immune suppression. bohrium.com A series of azetidine-benzoxazole derivatives were developed as potent MerTK inhibitors. nih.govbohrium.com Compound 31 from this series demonstrated potent target engagement. nih.gov Similarly, azetidine-containing compounds have been investigated as inhibitors for other kinases, such as those in the p38 MAPK pathway, which are involved in inflammatory responses. nih.gov The discovery of novel azetidine-based STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors marks a significant advancement. Replacing a proline linker with an azetidine-2-carboxamide (B111606) scaffold led to analogues with nanomolar potency in disrupting STAT3 DNA-binding activity. acs.org

Protease Inhibition : Cysteine proteases are another important class of enzymes targeted by azetidine-based inhibitors. ku.edu Peptidyl Michael acceptors containing an azetidine moiety have been designed as potent irreversible inactivators of these enzymes. ku.edu

Other Enzyme Inhibition : Azetidine derivatives have also shown inhibitory activity against other enzyme classes. For instance, they have been explored as inhibitors of γ-aminobutyric acid (GABA) uptake transporters (GATs), which are crucial for regulating neurotransmitter levels. nih.gov Studies have identified azetidin-2-ylacetic acid derivatives with high potency at GAT-1. nih.gov Additionally, certain piperazine-dithiocarbamate derivatives, which can be conceptually related to functionalized azetidines, have been identified as noncompetitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Table 1: In Vitro Enzyme Inhibition by Azetidine Derivatives

Compound/Series Target Enzyme Assay Type Potency (IC₅₀) Reference
Azetidine-benzoxazole (Cmpd 31) MerTK Enzymatic Assay Potent (specific value not stated) nih.gov
Azetidine-2-carboxamides (e.g., 5a) STAT3 DNA-binding (EMSA) 0.55 µM acs.org
Azetidin-2-ylacetic acid derivative GAT-1 Uptake Inhibition 2.01 +/- 0.77 µM nih.gov
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid GAT-3 Uptake Inhibition 15.3 +/- 4.5 µM nih.gov
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) GAT-1 Uptake Inhibition 26.6 +/- 3.3 µM nih.gov
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) GAT-3 Uptake Inhibition 31.0 +/- 4.7 µM nih.gov

Cell-free receptor binding assays are fundamental tools for identifying and characterizing novel ligands for various receptors, including G-protein coupled receptors (GPCRs). nih.govresearchgate.net These assays measure the affinity of a compound for its target receptor without the complexities of a cellular environment.

Free Fatty Acid Receptor 2 (FFA2) : A class of azetidines was developed and optimized as potent antagonists for the free fatty acid receptor 2 (FFA2, also known as GPR43), a GPCR implicated in inflammatory responses. nih.govresearchgate.net Through multiparametric optimization, compounds with nanomolar potency and excellent pharmacokinetic properties were identified. The lead compound, GLPG0974, emerged from this series and was the first FFA2 antagonist to advance to clinical trials. nih.gov

P2Y12 Receptor : The P2Y12 receptor is another GPCR that plays a central role in platelet aggregation and is a key biomarker for microglia activity in the brain. acs.org In the development of PET tracers for imaging this receptor, a set of azetidine-containing compounds were designed and evaluated. A competitive radioligand binding assay using [³³P]2-MeSADP was employed to determine the inhibitory concentration (IC₅₀) values. While many compounds showed moderate to good affinity, the azetidine-containing structures were part of a broader study to improve brain permeability while maintaining target affinity. acs.org

Table 2: Receptor Binding Affinity of Azetidine Derivatives in Cell-Free Systems

Compound/Series Target Receptor Assay Type Potency (IC₅₀) Reference
GLPG0974 FFA2 Antagonist Binding Nanomolar Potency nih.gov
Azetidine analogue 13 P2Y12R Competitive Binding 17,750 nM acs.org
Azetidine analogue 20 P2Y12R Competitive Binding >30,000 nM acs.org

Cellular Level Investigations (In Vitro Cell Lines)

Following cell-free screening, promising azetidine derivatives are advanced to cell-based assays. These studies provide insights into a compound's effects on complex cellular machinery, including signaling pathways and fundamental processes like proliferation and differentiation, within a more biologically relevant context. scbt.comcellsignal.com

Azetidine derivatives have been shown to modulate key cellular signaling pathways involved in inflammation, cell growth, and death.

P2X7 Receptor-Mediated Signaling : The azetidine derivative KHG26792 was found to protect against ATP-induced activation of NFAT (Nuclear Factor of Activated T-cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in BV-2 microglial cells. nih.gov This compound acts by inhibiting the P2X7 receptor, which in turn suppresses the downstream release of pro-inflammatory mediators like TNF-α. KHG26792 also inhibited ATP-induced increases in iNOS protein expression and ERK phosphorylation, further demonstrating its role in modulating these critical inflammatory pathways. nih.gov

Apoptosis and Cell Cycle Pathways : In cancer cell lines, certain azetidin-2-one (B1220530) derivatives have been shown to induce apoptosis. nih.gov For instance, one derivative, compound 6 [N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one], was found to trigger apoptosis in B16F10 melanoma cells. nih.gov Microarray analysis revealed that this compound's cytotoxic effect was linked to the overexpression of genes involved in cytoskeleton regulation and apoptosis, coupled with the inhibition of certain cell cycle genes. nih.gov Other studies on trimethoxyphenyl-based analogues have shown that active compounds can arrest the cell cycle at the G2/M phase and induce apoptosis by modulating the levels of key regulatory proteins like p53, Bax, and Bcl-2. nih.gov

The ability of azetidine derivatives to influence cell signaling cascades translates into direct effects on cellular processes such as proliferation and differentiation.

Antiproliferative Activity : A primary focus of research has been the antiproliferative activity of azetidine derivatives against cancer cells. A variety of azetidin-2-one derivatives have demonstrated cytotoxic activity against cell lines such as SiHa (cervical cancer) and B16F10 (melanoma). nih.gov Similarly, substituted phenyl azetidine-2-one sulphonyl derivatives have shown antibacterial and antifungal activity, indicating a broad potential to inhibit microbial proliferation. nih.gov The antiproliferative effects in cancer are often linked to the induction of apoptosis, as demonstrated by caspase-3 assays. nih.gov

Modulation of Differentiation : While direct studies on azetidine derivatives controlling cell differentiation are less common, the modulation of pathways like MAPK and transcription factors like NFAT and STAT3 can have profound effects on cellular differentiation processes. acs.orgnih.gov For example, signaling pathways are crucial in controlling the switch between proliferation and differentiation in various cell types, such as myoblasts. nih.gov Given that azetidine derivatives can target these pathways, they hold the potential to influence cell fate decisions.

Table 3: Cellular Activities of Azetidine Derivatives in In Vitro Cell Lines

Compound/Series Cell Line Effect Molecular Consequence Reference
KHG26792 BV-2 Microglia Inhibition of TNF-α release Suppression of P2X7 receptor-mediated NFAT and MAPK pathways nih.gov
Azetidin-2-one (Compound 6) B16F10 Melanoma Cytotoxicity, Apoptosis Induction Overexpression of apoptosis genes, inhibition of cell cycle genes nih.gov
Azetidin-2-one (Compound 6) SiHa Cervical Cancer Cytotoxicity Not specified nih.gov
Azetidine-containing dipeptides Human Embryonic Lung (HEL) Antiviral Activity Inhibition of Human Cytomegalovirus (HCMV) replication nih.gov
Substituted phenyl azetidine-2-one sulphonyl derivatives Various bacteria/fungi Antimicrobial Activity Inhibition of microbial proliferation nih.gov

Structure-Activity Relationship (SAR) Studies of Azetidine Scaffolds

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Numerous SAR studies on azetidine scaffolds have provided valuable insights for rational drug design.

Inhibitors of GABA Transporters : For azetidine derivatives designed as GABA uptake inhibitors, SAR studies revealed that biological activity is highly dependent on both the substitution position on the azetidine ring and the nature of the lipophilic groups attached. nih.govresearchgate.net For instance, azetidin-2-ylacetic acid derivatives equipped with a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl moiety at the nitrogen atom were the most potent GAT-1 inhibitors. nih.gov In contrast, the most effective GAT-3 inhibitor was a β-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, highlighting that different structural features are required for selectivity between GAT subtypes. nih.gov

Antiviral Agents : In the development of dipeptide inhibitors of human cytomegalovirus (HCMV), SAR studies on azetidine-containing analogues established strict structural requirements for activity. An N-terminal benzyloxycarbonyl moiety, an aliphatic C-terminal side-chain, and an unsubstituted or aliphatic C-carboxamide group were all found to be essential for anti-HCMV activity. nih.gov The conformational constraint imposed by the azetidine ring itself was also deemed important for the molecule's activity. nih.gov

STAT3 Inhibitors : The development of potent STAT3 inhibitors was significantly advanced by SAR studies that explored different cyclic amino acid linkers. A pivotal discovery was that transitioning from a proline-based scaffold to an R-azetidine-2-carboxamide core resulted in a substantial increase in potency, yielding the first sub-micromolar inhibitors in this class as measured by STAT3 DNA-binding assays. acs.org

FFA2 Receptor Antagonists : The optimization of azetidine-based FFA2 antagonists involved extensive SAR to improve initial hits that had moderate potency and suboptimal properties. nih.gov This multiparametric optimization led to compounds with nanomolar potency on the receptor, showcasing how systematic chemical modification can transform a lead series into clinical candidates. nih.gov

These examples underscore the power of SAR in refining the biological activity of the versatile azetidine scaffold across a wide range of therapeutic targets.

Impact of Substituent Modifications on In Vitro Activity

The biological activity of azetidine-containing compounds is significantly influenced by the nature and position of substituents on their core structure. Studies on related benzimidazole (B57391) and benzidine (B372746) derivatives demonstrate that modifications to the aromatic rings and the heterocyclic moiety can dramatically alter their in vitro efficacy. nih.govarabjchem.org

For instance, the presence of electron-withdrawing groups on the aromatic ring of benzimidazole derivatives has been shown to increase antimicrobial activity. nih.gov In a study on benzidine derivatives, mutagenicity was correlated with the electron-withdrawing ability of substituent groups, which can stabilize the mutagenic intermediate N-hydroxylamine and enhance the reactivity of the ultimate mutagenic species, the nitrenium ion. nih.gov Conversely, the introduction of bulky or hydrophobic groups can also modulate activity, suggesting a complex structure-activity relationship (SAR). arabjchem.orgnih.gov

In the context of 1-(2,4-Dimethoxybenzyl)azetidine, the dimethoxy substitution on the benzyl (B1604629) ring is a critical feature. Methoxy (B1213986) groups are generally considered electron-donating, which, based on SAR studies of similar heterocyclic compounds, could modulate the electronic properties of the entire molecule and thereby its interaction with biological targets. nih.gov Research on flavonoids has highlighted that substitutions like O-methylation are key for modifying antioxidizing capacity, stability, and solubility. lu.se

Furthermore, modifications to the azetidine ring itself, such as the introduction of an oxo group to form an azetidin-2-one (a β-lactam ring), are known to be pharmacologically significant. The β-lactam ring is a well-established pharmacophore responsible for the antibacterial activity of penicillin and cephalosporin (B10832234) antibiotics. nih.gov The addition of different phenyl or heterocyclic moieties at the 4-position of the azetidine ring has also been shown to enhance antimicrobial activity. psu.edu

Identification of Key Pharmacophoric Elements (non-clinical)

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For azetidine and related heterocyclic structures, several key pharmacophoric elements have been identified through non-clinical studies.

The azetidine ring itself is a crucial component. In azetidin-2-ones, the strained four-membered β-lactam ring is a key electrophilic group that can react with nucleophilic residues in enzyme active sites, leading to inhibition. arabjchem.orgresearchgate.net For azetidine derivatives without the carbonyl group, the nitrogen atom can act as a hydrogen bond acceptor or a basic center, which can be critical for receptor binding.

Pharmacophore models developed for other heterocyclic inhibitors, such as those for Mycobacterium avium complex dihydrofolate reductase, often include features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov A typical model might consist of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature. nih.gov In the case of this compound, the key elements would likely include:

The nitrogen atom of the azetidine ring (potential hydrogen bond acceptor).

The dimethoxy-substituted benzyl group (providing a key hydrophobic and aromatic feature).

The oxygen atoms of the methoxy groups (potential hydrogen bond acceptors).

The spatial arrangement of these features is critical for fitting into the binding pocket of a target protein. nih.gov The flexibility of the bond between the benzyl group and the azetidine ring allows the molecule to adopt various conformations to optimize these interactions.

Antimicrobial and Antifungal Activity Investigations (In Vitro)

Broad-Spectrum Screening against Bacterial and Fungal Strains

Azetidine derivatives have been the subject of extensive antimicrobial and antifungal screening. Numerous studies have demonstrated that compounds containing the azetidine or azetidin-2-one nucleus exhibit significant activity against a wide range of pathogens. wisdomlib.orgnih.gov

Synthesized azetidine analogs have shown promising results against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. wisdomlib.orgnih.gov They have also been tested against fungal strains, including Candida albicans and Aspergillus niger, often showing significant efficacy. wisdomlib.orgnih.gov

For example, a series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives showed good to moderate activity against S. aureus, E. coli, C. albicans, and Mycobacterium tuberculosis. psu.eduprimescholars.com In another study, some 1,4-diaryl-2-azetidinones were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. nih.gov The conversion of Schiff bases into azetidinones was found to noticeably enhance antifungal activity against Colletotrichum capsici. nih.gov

The specific activity often depends on the substitution pattern. For instance, derivatives of 2-chlorobenzaldehyde (B119727) were found to be more potent than those derived from benzaldehyde. wisdomlib.org Similarly, novel chitosan-azetidine derivatives have demonstrated notable antifungal effects against Aspergillus fumigatus. nih.gov

Interactive Data Table: Antimicrobial Activity of Various Azetidine Derivatives

The following table summarizes the observed in vitro activity of different classes of azetidine derivatives against various microbial strains, as reported in the literature.

Compound ClassBacterial Strains TestedFungal Strains TestedObserved Activity LevelReference(s)
N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamidesS. aureus, E. coli, M. tuberculosisC. albicansGood to Moderate psu.eduprimescholars.com
Azetidine analogous from salicylic (B10762653) acidS. aureus, B. subtilis, P. aeruginosa, E. coliC. albicans, A. nigerSignificant wisdomlib.org
Bis-Azetidinone compoundsS. aureus, E. coliC. albicansExcellent nih.goveurekaselect.com
1,4-diaryl-2-azetidinonesGram-positive and Gram-negative bacteriaFungiActive nih.gov
Chitosan-azetidine derivativeNot specifiedA. fumigatusSignificant nih.govresearchgate.net
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-aminesS. aureus, E. coli, P. aeruginosa, S. pyogenesC. albicans, A. niger, A. clavatusGood researchgate.net

Mechanistic Insights into Antimicrobial Action

The primary mechanism of antimicrobial action for many azetidin-2-one (β-lactam) derivatives involves the inhibition of bacterial cell wall synthesis. arabjchem.orgresearchgate.net These compounds act as mechanism-based inhibitors of penicillin-binding proteins (PBPs), which are bacterial transpeptidases essential for the final steps of peptidoglycan biosynthesis. arabjchem.org By forming a covalent adduct with a serine residue in the active site of the PBP, the β-lactam ring irreversibly inactivates the enzyme, preventing the cross-linking of the cell wall. This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death. arabjchem.orgresearchgate.net

For azetidine derivatives that lack the β-lactam ring, other mechanisms may be at play. Some studies on related heterocyclic compounds, such as benzazole acrylonitrile (B1666552) derivatives, suggest that they can also rupture the cell wall. uaeu.ac.aeresearchgate.net Molecular modeling studies have indicated that these compounds might inhibit other crucial enzymes, such as β-lactamase, which is responsible for antibiotic resistance. uaeu.ac.ae By inhibiting β-lactamase, these compounds could act synergistically with traditional β-lactam antibiotics. nih.govuaeu.ac.ae

In the context of antifungal activity, the mechanisms are also varied. For example, L-azetidine-2-carboxylic acid has been shown to inhibit mycelial growth, leading to hollowed-out mycelia and preventing the formation of conidiophores, thereby interrupting the life cycle of the fungus. nih.gov Other antifungal azoles are known to inhibit enzymes involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. While the precise mechanism for this compound is not determined, it is plausible that it could interfere with fungal cell membrane integrity or other essential enzymatic pathways. nih.gov

Applications of 1 2,4 Dimethoxybenzyl Azetidine As a Synthetic Building Block and Intermediate

Synthesis of Complex Nitrogen-Containing Heterocycles and Scaffolds

1-(2,4-Dimethoxybenzyl)azetidine serves as a key starting material for the elaboration of a wide array of nitrogenous compounds. The azetidine (B1206935) ring itself is a reactive scaffold due to its inherent ring strain, making it susceptible to various ring-opening and expansion reactions. researchgate.net This reactivity allows for the transformation of the simple azetidine core into more complex heterocyclic systems.

The N-DMB protecting group plays a crucial role in these synthetic strategies. It stabilizes the azetidine ring, allowing for modifications at other positions, and can then be removed under specific conditions to yield the free amine, which can participate in further reactions. Methodologies for the synthesis of nitrogen-containing heterocycles often involve the initial construction of a protected azetidine ring, followed by subsequent functionalization. nih.gov For instance, azetidines can be used to synthesize larger rings like pyrrolidines and piperidines through ring expansion reactions. researchgate.net

The versatility of the azetidine scaffold is further demonstrated by its use in the synthesis of various heterocyclic amino acid derivatives. mdpi.com These derivatives are important components in medicinal chemistry and drug discovery. The general strategy involves the functionalization of the azetidine ring, often via Michael additions or cross-coupling reactions, to introduce new substituents and build molecular complexity. mdpi.com

Role in Natural Product Synthesis

The azetidine motif is present in a number of natural products, many of which exhibit interesting biological activities. mdpi.comnih.govresearchgate.net Consequently, the development of synthetic routes to these molecules is an active area of research. While the direct use of this compound in a completed total synthesis is not prominently documented in the provided search results, its role as a protected azetidine building block is conceptually important. The synthesis of azetidine-containing natural products often presents significant challenges due to the strained nature of the four-membered ring. nih.govresearchgate.net

Synthetic strategies towards these natural products frequently rely on the construction of a substituted azetidine core early in the synthetic sequence. nsf.gov For example, the total synthesis of penaresidin (B1208786) B, an azetidine-containing lipid, involves the creation of a densely functionalized azetidine core. nsf.gov In such syntheses, a protected azetidine derivative is essential to carry the core structure through multiple reaction steps. The DMB group is a suitable protecting group in these multi-step syntheses due to its stability to a range of reaction conditions and its selective removal.

Precursor to Chiral Ligands and Catalysts in Asymmetric Synthesis

Chiral azetidine derivatives are highly valuable as ligands and catalysts in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. researchgate.netnih.govrsc.orgbeilstein-journals.org The rigid, four-membered ring of azetidine can provide a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in catalytic reactions. nih.gov

The synthesis of these chiral ligands often starts from a readily available chiral precursor, which is then elaborated to the final ligand structure. This compound, particularly in its enantiomerically pure forms, can serve as such a precursor. The DMB-protected nitrogen allows for selective modifications at other positions of the azetidine ring to install the necessary coordinating groups.

For example, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and successfully employed as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net These ligands, featuring a β-amino alcohol moiety, can be derived from functionalized azetidine precursors. The synthetic route to such ligands would involve the use of a protecting group like DMB to mask the azetidine nitrogen while the side chains are constructed. The development of new chiral ligands based on imidazolidin-4-one (B167674) derivatives also highlights the importance of chiral nitrogen-containing heterocycles in asymmetric catalysis. beilstein-journals.org

Formation of Polycyclic and Fused-Ring Systems

The strained nature of the azetidine ring in this compound can be harnessed to construct more complex polycyclic and fused-ring systems. nih.gov These transformations often involve cycloaddition reactions where the azetidine or a derived azetine acts as a building block.

For instance, 1- and 2-azetines, which can be synthesized from azetidine precursors, are known to undergo various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to afford fused-polycyclic azetidines. nih.gov These reactions provide a powerful tool for rapidly increasing molecular complexity and accessing novel three-dimensional scaffolds. The DMB protecting group on the nitrogen atom can influence the reactivity and selectivity of these cycloaddition reactions and can be removed at a later stage to allow for further functionalization of the resulting polycyclic system.

Recent advances in synthetic methodology have also enabled the synthesis of fused four-membered rings through palladium-catalyzed migration reactions, further expanding the toolkit for constructing complex molecules from azetidine-based starting materials. researchgate.net

Protection/Deprotection Strategies Utilizing the 2,4-Dimethoxybenzyl Group

The 2,4-dimethoxybenzyl (DMB) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under specific, often mild, conditions. rsc.org In the context of this compound, the DMB group serves to protect the nitrogen atom, preventing it from undergoing undesired reactions while other parts of the molecule are being modified.

The DMB group is generally stable to basic conditions, nucleophiles, and reducing agents, allowing for a broad range of synthetic transformations to be performed on the DMB-protected azetidine. rsc.org This stability makes it an orthogonal protecting group to other common protecting groups like Boc or Fmoc, which are removed under different conditions. google.com

Deprotection of the DMB group is typically achieved under acidic or oxidative conditions. Treatment with strong acids like trifluoroacetic acid (TFA) is a common method for cleaving the DMB group. rsc.orgresearchgate.net The cleavage can often be performed at room temperature in the presence of a scavenger like anisole (B1667542) to trap the liberated DMB cation. researchgate.net Oxidative deprotection methods, while not as commonly cited for N-DMB groups as for O-DMB groups, can also be employed in some cases. The choice of deprotection conditions can be influenced by the other functional groups present in the molecule, allowing for selective deprotection in complex synthetic sequences.

Emerging Research Directions and Future Outlook

Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing organic chemistry, particularly in the realm of synthetic planning and property prediction. For a molecule like 1-(2,4-Dimethoxybenzyl)azetidine, these computational tools hold significant promise.

Development of Novel Biocatalytic Approaches for Azetidine (B1206935) Synthesis

The demand for greener and more selective synthetic methods is driving the exploration of biocatalysis . Enzymes offer unparalleled stereo- and regioselectivity under mild reaction conditions, making them attractive catalysts for constructing complex molecules.

While specific biocatalytic routes to this compound have not been reported, general advancements in the enzymatic synthesis of azetidines point to future possibilities. For instance, engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the formation of the azetidine ring through reactions like the nih.govresearchgate.net-Stevens rearrangement of aziridines. researchgate.net Furthermore, azetidine-2-carboxylic acid synthases, which catalyze the formation of the azetidine ring from S-adenosylmethionine (SAM), provide a blueprint for how nature constructs this strained ring system. nih.gov

Future research could focus on discovering or engineering enzymes capable of directly coupling the 2,4-dimethoxybenzyl group to the azetidine nitrogen or on developing enzymatic cascades that assemble the molecule from simpler precursors. The use of biocatalysts could lead to more sustainable and efficient syntheses of chiral derivatives of this compound.

Exploration of New Chemical Reactivities and Transformations of the Azetidine Ring

The inherent ring strain of the azetidine core makes it a versatile platform for a variety of chemical transformations. nsf.gov Research into the reactivity of N-substituted azetidines like this compound is an active area, with a focus on developing novel ring-opening and functionalization reactions.

Recent advancements include photocatalytic methods for the synthesis and functionalization of azetidines. mit.eduresearchgate.net Visible-light-mediated reactions, for example, can be used to construct the azetidine ring via [2+2] cycloadditions or to introduce new functional groups. nih.gov The reactivity of the N-benzyl group itself can also be exploited. For instance, photocatalysis can generate α-amino radicals from N-benzylidene compounds, which can then participate in various coupling reactions. nih.gov

Furthermore, the azetidine ring can undergo strain-release reactions to form larger, more complex heterocyclic structures. beilstein-journals.orgnih.gov These transformations, often catalyzed by transition metals, provide access to a diverse range of molecular scaffolds from a common azetidine precursor. For this compound, this could involve reactions that cleave one of the C-N bonds to generate substituted amines or that expand the four-membered ring into five- or six-membered heterocycles.

The exploration of these emerging research directions will undoubtedly unlock the full potential of this compound and other tailored azetidine derivatives, paving the way for their application in fields ranging from medicine to materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Dimethoxybenzyl)azetidine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination between azetidine precursors and 2,4-dimethoxybenzyl derivatives. Continuous flow reactors can enhance reaction efficiency and yield by ensuring precise temperature and mixing control . Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or preparative HPLC is critical for achieving >95% purity. Analytical techniques like GC-MS or NMR (¹H/¹³C) should confirm structural integrity .

Q. How does the 2,4-dimethoxybenzyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-donating methoxy groups at the 2- and 4-positions enhance steric bulk and modulate electronic effects, increasing lipophilicity (logP ~2.5–3.0) and influencing solubility in polar aprotic solvents (e.g., DMSO). Computational tools like COSMO-RS can predict solubility and partition coefficients, while experimental validation via shake-flask assays is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR confirms methoxy proton signals at δ 3.7–3.9 ppm and azetidine ring protons (δ 3.1–3.5 ppm for N-CH₂; δ 2.5–2.8 ppm for CH₂-CH₂).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 222.1492 for C₁₂H₁₇NO₂).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics (PK). Strategies include:

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., CYP450-mediated oxidation of the methoxy groups) .
  • PK/PD Modeling : Integrate in vitro IC₅₀ values with plasma concentration-time curves to adjust dosing regimens.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. What computational approaches are effective for predicting target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against GPCRs or kinases, leveraging the azetidine ring’s conformational flexibility for binding pocket compatibility.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability (e.g., RMSD <2 Å).
  • QSAR Models : Train models on azetidine derivatives to predict IC₅₀ values for novel targets .

Q. How do structural modifications (e.g., fluorination or heteroatom substitution) alter bioactivity?

  • Methodological Answer :

  • Fluorination : Replacing methoxy with fluorine at the 4-position (as in 1-(2,4-Difluorobenzyl)azetidine) increases metabolic stability but may reduce solubility. Bioactivity shifts can be quantified via radioligand binding assays (e.g., Ki values for serotonin receptors) .
  • Heteroatom Substitution : Introducing a triazole ring (e.g., 1-(2,4-Dimethoxybenzyl)-1,2,3-triazolyl-azetidine) enhances π-π stacking with aromatic residues in enzymes like PDE inhibitors. SAR studies require parallel synthesis and high-throughput screening .

Q. What strategies mitigate off-target effects in functional studies?

  • Methodological Answer :

  • Selectivity Screening : Use panels of 50+ kinases or GPCRs to identify promiscuity (e.g., Eurofins’ SelectScreen).
  • CRISPR-Cas9 Knockout Models : Validate target specificity in cellular assays (e.g., KO of candidate receptors in HEK293 cells) .
  • Photoaffinity Labeling : Incorporate diazirine groups to map binding sites and confirm target engagement .

Data Analysis and Optimization

Q. How should researchers optimize reaction conditions to avoid byproducts like aziridines or dimerized species?

  • Methodological Answer :

  • Byproduct Analysis : Monitor reactions via TLC or LC-MS to detect intermediates (e.g., aziridine homologs). Adjust stoichiometry (e.g., 1.2 eq. of benzyl bromide) and temperature (0–25°C) to suppress side reactions .
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective reduction of nitro or imine intermediates .

Q. What analytical workflows validate compound stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers, H₂O₂, or UV light, then quantify degradation via UPLC-PDA.
  • Plasma Stability Assays : Incubate in rat/human plasma (37°C, 24 hr) and measure remaining intact compound using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.